molecular formula C2H4O2Ti B084891 Titanium(4+) acetate CAS No. 13057-42-6

Titanium(4+) acetate

Cat. No.: B084891
CAS No.: 13057-42-6
M. Wt: 107.92 g/mol
InChI Key: XRWIKYCAKUSCOB-UHFFFAOYSA-N
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Description

Titanium(4+) acetate, also known as titanium tetraacetate, is a coordination complex with the chemical formula Ti(C₂H₃O₂)₄. It is a green, chloroform-soluble solid. This compound is notable for its use in various chemical processes and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium(4+) acetate can be synthesized by reacting tetramethyltitanium with acetic acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Titanium(4+) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Titanium(4+) acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which titanium(4+) acetate exerts its effects involves:

Comparison with Similar Compounds

Uniqueness of Titanium(4+) Acetate: this compound is unique due to its specific coordination environment and reactivity. It is particularly useful in applications requiring a stable titanium complex that can undergo ligand exchange reactions .

Properties

CAS No.

13057-42-6

Molecular Formula

C2H4O2Ti

Molecular Weight

107.92 g/mol

IUPAC Name

acetic acid;titanium

InChI

InChI=1S/C2H4O2.Ti/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

XRWIKYCAKUSCOB-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ti+4]

Canonical SMILES

CC(=O)O.[Ti]

13057-42-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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